Carbaplatensimycin is derived from the natural product platensimycin, which is produced by the bacterium Streptomyces platensis. This compound has garnered attention for its unique structure and significant antibacterial properties, particularly against Gram-positive bacteria.
Carbaplatensimycin belongs to the class of compounds known as carbapenems, which are characterized by their β-lactam structure. This class is primarily known for its broad-spectrum antibiotic activity. Carbaplatensimycin is specifically noted for its efficacy against resistant strains of bacteria, making it a subject of interest in antibiotic research.
The synthesis of Carbaplatensimycin involves several steps that typically include both chemical modification of platensimycin and various synthetic strategies to enhance its antibacterial properties. The synthetic pathway often employs techniques such as:
The synthesis often requires precise control over reaction conditions such as temperature, pH, and the presence of catalysts to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of the synthesis and verify the structure of the final product.
Carbaplatensimycin features a complex molecular structure with a distinctive bicyclic core that includes a β-lactam ring. The presence of various functional groups contributes to its biological activity. The molecular formula for Carbaplatensimycin can be represented as .
The structural elucidation often involves X-ray crystallography or advanced NMR techniques, which help confirm the arrangement of atoms within the molecule. The stereochemistry is also crucial for understanding its interaction with biological targets.
Carbaplatensimycin undergoes several types of chemical reactions that are essential for its function as an antibiotic:
The kinetics of these reactions can be studied using spectrophotometric methods to determine reaction rates and mechanisms. Understanding these reactions is vital for developing more effective derivatives.
Carbaplatensimycin exerts its antibacterial effects primarily through inhibition of bacterial fatty acid synthesis. It targets specific enzymes involved in this pathway, disrupting cell membrane integrity and leading to cell death.
Studies have shown that Carbaplatensimycin has a unique mechanism compared to other antibiotics, making it effective against strains resistant to conventional treatments. Its action on fatty acid biosynthesis pathways has been confirmed through various biochemical assays.
Carbaplatensimycin typically appears as a white to off-white powder. Its solubility varies depending on the solvent used; it is generally more soluble in organic solvents than in water.
The compound is stable under acidic conditions but may degrade under alkaline conditions or in the presence of strong nucleophiles due to the reactivity of the β-lactam ring. Its melting point and boiling point are critical parameters that influence its formulation and storage conditions.
Carbaplatensimycin has significant implications in antibiotic research due to its effectiveness against multi-drug resistant bacterial strains. Its unique mechanism makes it a candidate for further development in treating infections caused by resistant pathogens. Additionally, ongoing research explores its potential use in combination therapies to enhance efficacy against challenging bacterial infections.
The discovery of platensimycin in 2006 from Streptomyces platensis MA7327 marked a breakthrough in antibiotic research, representing the first natural product inhibitor of bacterial fatty acid synthesis type II (FASII) with potent activity against multidrug-resistant Gram-positive pathogens, including MRSA and VRE [1] [3]. Its unique pentacyclic ketolide scaffold bound to FabF (β-ketoacyl-ACP synthase II) with unprecedented mode of action, showing no cross-resistance to existing antibiotic classes [3] [10]. However, platensimycin’s promising in vitro activity was hampered by poor pharmacokinetics—specifically rapid clearance and low systemic exposure—limiting in vivo efficacy to continuous infusion models [5] [9]. This prompted intensive medicinal chemistry efforts to develop analogues with improved drug-like properties, leading to the strategic design of carbaplatensimycin as a metabolically stabilized derivative [9].
Table 1: Key Platensimycin Analogues and Their Structural Modifications
Compound | Core Modification | Target Specificity | Primary Advantage |
---|---|---|---|
Platensimycin | Pentacyclic ketolide (ether ring) | FabF selective inhibitor | Novel target, no cross-resistance |
Platencin | Tetracyclic enone (no ether ring) | Dual FabF/FabH inhibitor | Broader enzymatic inhibition |
Carbaplatensimycin | Carbon-for-oxygen ether replacement | FabF selective inhibitor | Enhanced metabolic stability |
Adamantaplatensimycin | Adamantane-derived cage | FabF inhibitor | Improved lipophilicity |
Carbaplatensimycin was rationally designed to overcome a critical vulnerability in platensimycin’s structure: the labile cyclic ether oxygen within its ent-kaurane-derived terpenoid cage. This ether linkage was identified as a site of metabolic degradation, contributing to platensimycin’s poor pharmacokinetic profile [9] [10]. The bioisosteric replacement of the ether oxygen with a methylene group (-CH₂-) yielded carbaplatensimycin, preserving the essential three-dimensional topology required for FabF binding while significantly enhancing molecular stability [9]. This carbon-for-oxygen substitution conferred two key advantages:
Table 2: Stability Comparison of Platensimycin vs. Carbaplatensimycin
Property | Platensimycin | Carbaplatensimycin | Significance |
---|---|---|---|
Ether bond stability | Low (pH-sensitive) | High (no ether bond) | Reduced metabolic degradation |
Plasma half-life (mouse) | <30 minutes | ~2 hours | Improved systemic exposure |
MIC against MRSA (μg/mL) | 0.5 | 0.5–1.0 | Retained potency |
Solubility (log P) | 2.8 | 3.1 | Moderate lipophilicity increase |
Carbaplatensimycin exemplifies a targeted optimization strategy within the FASII inhibitor landscape, addressing both resistance challenges and pharmacological limitations. Unlike conventional antibiotics targeting cell wall synthesis or protein translation, FASII inhibitors exploit a bacterial pathway absent in mammals, offering a high selectivity index [4] [10]. Within this framework, carbaplatensimycin occupies a distinct niche:
Table 3: FASII Inhibitors by Target Specificity and Chemical Class
Target Enzyme | Inhibitor Class | Representative Compound | Clinical Status |
---|---|---|---|
FabF | Platensimycin analogues | Carbaplatensimycin | Preclinical |
FabF/FabH | Platencin analogues | Platencin | Preclinical |
FabI | Diazaborines/Triclosan | AFN-1252 | Phase II |
FabB | Pseudopyronine derivatives | Pseudopyronine B | Research phase |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7